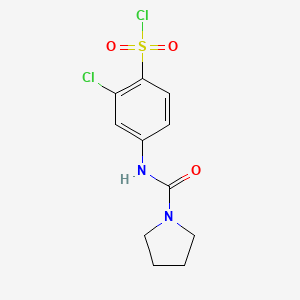

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Helical Supramolecular Assembly Analysis

The first paper discusses a compound with a helical supramolecular structure, which is significant as it represents the first example of a helical 1,2-phenylenedioxalamide. The molecule exhibits an antiperiplanar conformation in its carbonyl groups and features intramolecular hydrogen bonding that forms S(5)S(5) and S(6) ring motifs. This intricate hydrogen bonding pattern allows the formation of a meso-helix, and the compound also traps a molecule of dimethyl sulfoxide through additional N-H...O hydrogen bonding. The resulting two-dimensional structure is further stabilized by C-H...O soft interactions .

Molecular Complex Analysis

The second paper describes a molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline. The complex is held together by hydrogen bonds and π-π* interactions, with intermolecular contacts observed at distances shorter than 3.2 Å. The geometry of the dimethylaminophenyl moiety in both molecules suggests a contribution from the para-quinonoid structure, which is indicative of the electronic interactions within the complex .

Synthesis and Structural Analysis of Conjugate Dimers

The third paper provides insight into the synthesis of n-(N,N-Dimethylamino)phenylethynes through a Wittig reaction, followed by oxidative dimerization to form 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diyne. The structural analysis via X-ray crystallography confirms the resonance contribution of the o-dimethylamino substituent. The study also explores the formation of charge-transfer complexes with TCNE and the irreversible transformation of the 1,3-diynes to a thermopolymer, as evidenced by differential scanning calorimetry .

New Synthesis Technology for Hexanediamide Derivative

The fourth paper outlines a new synthesis technology for N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide. The process involves chlorination, condensation, hydrolysis, and further chlorination and condensation reactions, starting from hexanedioic acid monomethyl ester. The method is noted for its simplicity, ease of separation and purification, and high yield, making it suitable for large-scale industrial production. The structure of the final product is confirmed by 1H NMR .

Wissenschaftliche Forschungsanwendungen

Fluorescent Molecular Probes

Fluorescent molecular probes are crucial in biological research for studying various events and processes at the molecular level. A study by Diwu et al. (1997) introduced new fluorescent solvatochromic dyes, which include dimethylamino groups, showcasing their potential as ultrasensitive fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which is correlated with solvent polarity, indicating their utility in investigating intramolecular charge transfer and environmental effects on fluorescence. Such probes can significantly advance the understanding of biological phenomena, offering high sensitivity and specificity in fluorescence-based assays and imaging techniques (Diwu, Z., Lu, Yixin, Zhang, Cailan, Klaubert, D., & Haugland, R., 1997).

Antitumor Agents

The search for effective antitumor agents continues to be a significant focus in medicinal chemistry. Atwell et al. (1989) synthesized and evaluated a series of phenyl-substituted derivatives of a "minimal" DNA-intercalating agent for their in vivo antitumor activity. These compounds, including modifications of the dimethylamino group, showed promising activity against solid tumor models. Such research contributes to the development of new chemotherapy agents with potentially lower toxicity and improved efficacy in cancer treatment (Atwell, G., Baguley, B., & Denny, W., 1989).

Novel Insecticides

In agricultural research, the development of novel insecticides with unique modes of action is crucial for managing pest resistance. Tohnishi et al. (2005) introduced flubendiamide, a novel insecticide with a unique chemical structure that includes a dimethylamino phenyl component. This compound exhibits exceptional activity against lepidopterous pests, including resistant strains, highlighting its potential as a valuable tool in integrated pest management programs. The distinct insecticidal symptoms and safety profile of flubendiamide underscore its innovative contribution to agricultural pest control (Tohnishi, M., Nakao, H., Furuya, T., et al., 2005).

Alzheimer's Disease Research

The localization and quantification of neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease are pivotal for both diagnosis and therapeutic research. Shoghi-Jadid et al. (2002) utilized a novel fluorescent compound, derived from dimethylamino-naphthyl groups, in conjunction with positron emission tomography to noninvasively monitor the development of these pathological hallmarks in Alzheimer's patients. This approach offers a significant advancement in understanding the disease's progression and evaluating treatment responses, representing a critical step forward in Alzheimer's research (Shoghi-Jadid, K., Small, G., Agdeppa, E., et al., 2002).

Nonlinear Optical Materials

The synthesis and characterization of compounds with nonlinear optical properties are essential for the development of advanced optical devices. Rahulan et al. (2014) synthesized a novel chalcone derivative compound, which includes a dimethylamino phenyl group, and investigated its nonlinear optical absorption using a z-scan technique. The compound exhibited a transition from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential for applications in optical limiting and other photonic devices (Rahulan, K., Balamurugan, S., Meena, K. S., et al., 2014).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-23(2)17-12-10-15(11-13-17)18(24(3)4)14-21-19(25)20(26)22-16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYUQRBPJCFBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-phenyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)